molecular formula C8H8N4 B1582740 5-(o-Tolyl)-1H-tetrazole CAS No. 51449-86-6

5-(o-Tolyl)-1H-tetrazole

Cat. No. B1582740
CAS RN: 51449-86-6
M. Wt: 160.18 g/mol
InChI Key: MTBUOESFHRORQT-UHFFFAOYSA-N
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Description

5-(o-Tolyl)-1H-tetrazole is a chemical compound with the molecular weight of 160.18 . The IUPAC name for this compound is 5-(2-methylphenyl)-1H-tetraazole .


Synthesis Analysis

The synthesis of compounds similar to 5-(o-Tolyl)-1H-tetrazole, such as o-Tolyl benzonitrile (OTBN), has been reported in the literature . The classical methods for the synthesis of OTBN involve Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods for the synthesis of OTBN include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .


Molecular Structure Analysis

While specific information on the molecular structure analysis of 5-(o-Tolyl)-1H-tetrazole was not found, similar compounds have been studied. For instance, triazole compounds have been synthesized and characterized by elemental analyses, Molecular Hirshfeld Surface, Frontier Molecular Orbitals, Potential Energy Surface, Thermodynamic Properties analysis, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(o-Tolyl)-1H-tetrazole have been studied. For instance, o-Tolyl benzonitrile (OTBN) is a common building block for the synthesis of the sartan series of drug molecules (ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan . The classical methods for the synthesis of OTBN are Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .


Physical And Chemical Properties Analysis

5-(o-Tolyl)-1H-tetrazole is a solid compound . It should be stored in a sealed, dry environment at temperatures between 2-8°C .

Scientific Research Applications

1. Medicinal Chemistry

5-(o-Tolyl)-1H-tetrazole and its derivatives are notable in medicinal chemistry. Tetrazoles, particularly 5-substituted 1H-tetrazoles like 5-(o-Tolyl)-1H-tetrazole, are used as bioisosteric replacements for carboxylic acids. This replacement is significant in various clinical drugs due to its similar acidity but with higher lipophilicity and metabolic resistance. This feature is prominent in drugs like losartan, cefazolin, and alfentanil, which contain the tetrazole moiety (Mittal & Awasthi, 2019).

2. Anticonvulsant Agents

In a study on 5-(o-Tolyl)-1H-tetrazole derivatives, significant anticonvulsant activities were observed. Specifically, one derivative displayed notable activity against MES-induced seizures in mice, with lower neurotoxicity and a high protective index. This suggests potential in the development of anticonvulsant medications (Dong et al., 2017).

3. Organic Chemistry Applications

In organic chemistry, 5-(o-Tolyl)-1H-tetrazole is used as an intermediate in synthesizing other heterocycles and as an activator in oligonucleotide synthesis. Its properties make it beneficial for creating a range of complex organic compounds, thereby extending its utility beyond just medicinal applications (Roh, Vávrová, & Hrabálek, 2012).

4. Synthesis and Catalysis

There is ongoing research to develop more efficient and eco-friendly methods for synthesizing 5-(o-Tolyl)-1H-tetrazole. Studies have explored various methodologies, including microwave-assisted synthesis, using heterogeneous catalysts, and employing nanoparticles as catalysts. Such advancements in synthesis techniques are crucial for scaling up the production and application of these compounds (Mani, Singh, & Awasthi, 2013).

5. Coordination Chemistry and Materials Science

Tetrazoles, including 5-(o-Tolyl)-1H-tetrazole, find applications in coordination chemistry and materials science. They are utilized in forming metal-organic coordination polymers with unique chemical and physical properties, such as fluorescence, ferroelectric, and dielectric behaviors. This versatility makes them suitable for a range of material science applications (Zhao et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Research on compounds similar to 5-(o-Tolyl)-1H-tetrazole is ongoing. For instance, studies on the rearrangements of o-tolyl aryl ethers, amines, and sulfides with the Grubbs–Stoltz reagent (Et3SiH + KOtBu) were recently announced . These studies highlight the competition between the reactive intermediates formed by the Et3SiH/KOtBu system .

properties

IUPAC Name

5-(2-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBUOESFHRORQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342575
Record name 5-(2-Methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(o-Tolyl)-1H-tetrazole

CAS RN

51449-86-6
Record name 5-(2-Methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
S Dong, T Wang, H Wang, K Qian, Z Zhang… - Archiv der …, 2017 - Wiley Online Library
A series of 5‐(o‐tolyl)‐1H‐tetrazole derivatives were synthesized and evaluated for their anticonvulsant activities. 1‐(2‐Methylbenzyl)‐5‐(o‐tolyl)‐1H‐tetrazole (3h) showed important …
Number of citations: 6 onlinelibrary.wiley.com
AX Tian, X Hou, J Ying, GC Liu, Y Yang, YL Ning… - RSC Advances, 2015 - pubs.rsc.org
In this paper, three new polyoxometalate (POM)-based metal–organic compounds containing silver cycles/belts, namely, [K2Ag15(L1)10(H2O)2][H(PMo11VIMoVO40)2] (1), [Ag7(L1)4][…
Number of citations: 17 pubs.rsc.org
RD Padmaja, S Rej, K Chanda - Chinese Journal of Catalysis, 2017 - Elsevier
Recyclable CuO nanoparticles were successfully employed to catalyze the microwave-assisted (3+2) cycloaddition reaction between nitriles and NaN 3 to efficiently synthesize 5-…
Number of citations: 13 www.sciencedirect.com
RD Padmaja, DR Meena, B Maiti, K Chanda - Research on Chemical …, 2017 - Springer
An efficient synthetic methodology for construction of 5-substituted 1H-tetrazoles under microwave irradiation in green medium is described. With [Cu(phen)(PPh 3 ) 2 ]NO 3 as catalyst …
Number of citations: 13 link.springer.com
FM Moghaddam, M Eslami, N Ghadirian - scholar.archive.org
An improved and efficient method for the synthesis of 1-& 5-substituted 1H-tetrazole derivatives has been described in the presence of nano-ordered MCM-41-SO3H as an effective …
Number of citations: 0 scholar.archive.org
XM Kang, MH Tang, GL Yang, B Zhao - Coordination Chemistry Reviews, 2020 - Elsevier
Over the past two decades, cluster/cage-based coordination polymers (CPs) with tetrazole derivatives developed rapidly and drew tremendous attention in both academic and industrial …
Number of citations: 39 www.sciencedirect.com
F Matloubi Moghaddam, M Eslami… - Scientia …, 2019 - scientiairanica.sharif.edu
An improved and efficient method for the synthesis of 1- & 5-substituted 1H-tetrazole derivatives has been described in the presence of nano-ordered MCM-41-SO3H as an effective …
Number of citations: 8 scientiairanica.sharif.edu
EA Popova, GK Ovsepyan, AV Protas… - … and Nucleic Acids, 2019 - Taylor & Francis
3′-Azidothymidine (AZT) reacts with 1-propargyl-5-R-1H- and 2-propargyl-5-R-2H-tetrazoles (R = H, Me, CH 2 COOEt, CH 2 CON(CH 3 ) 2 , Ph, 2-CH 3 -C 6 H 4 , or 4-NO 2 -C 6 H 4 ) …
Number of citations: 8 www.tandfonline.com
D Li, P Ma, J Niu, J Wang - Coordination Chemistry Reviews, 2019 - Elsevier
As a new field in POM-based functional materials, polyoxometalate-based coordination polymers (POMCPs), especially transition-metal-containing POMCPs (TM-POMCPs), have …
Number of citations: 130 www.sciencedirect.com
Z Wang, Z Liu, SH Cheon - Bulletin of the Korean Chemical …, 2015 - Wiley Online Library
Facile synthesis of 5‐substituted 1H‐tetrazoles was achieved by treating nitriles with NaN 3 in water or toluene in the presence of tetrabutylammonium hydrogen sulfate ( TBAHS ). The …
Number of citations: 17 onlinelibrary.wiley.com

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